4-Chloro-3,5-dimethylbenzoyl chloride
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Overview
Description
4-Chloro-3,5-dimethylbenzoyl chloride is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and methyl groups at specific positions. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dimethylbenzoyl chloride can be synthesized through the chlorination of 3,5-dimethylbenzoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 4-chloro-3,5-dimethylbenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: Used as an acylating agent in Friedel-Crafts reactions to introduce the 4-chloro-3,5-dimethylbenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.
Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-Chloro-3,5-dimethylbenzoic acid: Formed from hydrolysis.
Aromatic Ketones: Formed from Friedel-Crafts acylation.
Scientific Research Applications
4-Chloro-3,5-dimethylbenzoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Used in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the 4-chloro-3,5-dimethylbenzoyl group into various molecules. This reactivity is leveraged in organic synthesis and pharmaceutical development to create compounds with desired chemical and biological properties .
Comparison with Similar Compounds
3,5-Dimethylbenzoyl chloride: Lacks the chlorine substituent, resulting in different reactivity and applications.
4-Chlorobenzoyl chloride: Lacks the methyl groups, affecting its steric and electronic properties.
3,5-Dichlorobenzoyl chloride: Contains two chlorine substituents, leading to distinct chemical behavior and uses.
Uniqueness: 4-Chloro-3,5-dimethylbenzoyl chloride is unique due to the specific combination of chlorine and methyl substituents on the benzene ring. This combination imparts unique steric and electronic properties, making it a valuable reagent in organic synthesis and various industrial applications .
Properties
IUPAC Name |
4-chloro-3,5-dimethylbenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUKINNLHSTZGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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